molecular formula C20H17N3OS B2569347 4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1251624-28-8

4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No. B2569347
CAS RN: 1251624-28-8
M. Wt: 347.44
InChI Key: DKJOQRRIYKYICP-UHFFFAOYSA-N
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Description

4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrazolo[1,5-a]pyrazine family of compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Medicinal Applications

Synthesis Methodologies : The development of novel pyrazole derivatives, including pyrazolo[1,5-a]pyrazines, often involves complex synthetic routes designed to introduce specific functional groups that may enhance biological activity. For example, a study detailed the creation of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-ones, showcasing a novel analogue of guanine, highlighting the synthetic versatility of pyrazolo derivatives (Ehler, Robins, & Meyer, 1977).

Antitumor Agents : Research into novel antitumor agents has led to the synthesis of benzofuropyrazole and pyrazole derivatives, indicating that certain pyrazolo[1,5-a]pyrazine derivatives could exhibit potent tumor cell growth inhibitory activities. This suggests a promising avenue for the development of cancer therapeutics (Cui, Tang, Zhang, & Liu, 2019).

Anticancer Activity : Further emphasizing the potential medicinal applications, some new pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated significant anticancer activity, highlighting the importance of structural modifications in enhancing biological efficacy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Chemical Properties and Reactivity

Heterofunctionalization : The heterofunctionalization of pyrazolo[1,5-a]pyrazines, involving the synthesis of derivatives with fused triazole, tetrazole, or triazine rings, showcases the chemical reactivity and the potential for creating compounds with varied biological activities (Tsizorik, Hrynyshyn, Musiychuk, Bol’but, Panasenko, & Vovk, 2018).

Cytotoxicity Studies : Studies on the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives indicate their potential for application in cancer treatment, further underscoring the importance of structural diversity in the development of therapeutic agents (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

4-[(3-methoxyphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-24-17-9-5-6-15(12-17)14-25-20-19-13-18(16-7-3-2-4-8-16)22-23(19)11-10-21-20/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJOQRRIYKYICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

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